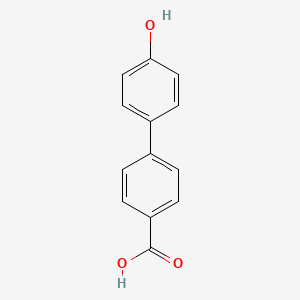

4'-Hydroxy-4-biphenylcarboxylic acid

Descripción general

Descripción

4’-Hydroxy-4-biphenylcarboxylic acid: is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol . . This compound is characterized by a biphenyl structure with a carboxylic acid group and a hydroxyl group attached to the phenyl rings . It appears as a white to light yellow crystalline powder .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4’-Hydroxy-4-biphenylcarboxylic acid can be synthesized through various methods. One common method involves the hydrolysis of ethyl 4’-hydroxy-4-biphenylcarboxylate . The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions . Another method involves the hydrolysis of a compound represented by the formula R1-COO-Ph-Ph-CO-CR-Y .

Industrial Production Methods: Industrial production of 4’-Hydroxy-4-biphenylcarboxylic acid often involves large-scale hydrolysis reactions using optimized conditions to maximize yield and purity . The process may include steps such as crystallization and purification to obtain the final product in a highly pure form .

Análisis De Reacciones Químicas

Etherification via Alkylation

The phenolic hydroxyl group undergoes nucleophilic substitution with alkyl halides under basic conditions to form ether derivatives. This reaction is critical for modifying solubility and liquid crystal properties.

Key Findings :

-

Potassium iodide acts as a phase-transfer catalyst, enhancing reaction efficiency .

-

Longer alkyl chains (e.g., octyl) require extended reaction times but maintain high yields .

Esterification of the Carboxylic Acid Group

The carboxylic acid group is esterified with alcohols or phenol derivatives to produce esters, often used in polymer and liquid crystal synthesis.

Key Findings :

-

DCC (dicyclohexylcarbodiimide) and DPTS (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) are effective coupling agents for ester formation .

-

Direct conversion to amides via acid chlorides (using thionyl chloride) is a high-yield route .

Conversion to Nitriles

The carboxylic acid group can be transformed into a nitrile via a two-step process involving amidation and dehydration.

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Amide formation | Thionyl chloride, NH₃ | Toluene, reflux (7 h) | 87% | |

| Nitrile synthesis | 2,4,6-trichloro-1,3,5-triazine | DMF, 20 h | 72.5% |

Key Findings :

Suzuki-Miyaura Cross-Coupling

While not directly applied to 4'-hydroxy-4-biphenylcarboxylic acid in the cited sources, its brominated derivatives participate in palladium-catalyzed couplings. For example, 4-bromobenzoic acid analogs achieve >99% yields under the following conditions:

| Catalyst | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| [PdCl₂(NH₂CH₂COOH)₂] | NaOAc | Neat water | Room temperature | 99% |

Implications :

-

Introducing halogens (e.g., bromine) at the 4-position could enable similar coupling reactions for biphenyl derivatives .

Deprotection and Functionalization

The hydroxyl group is often protected during synthesis. A notable deprotection method involves hydrobromic acid:

| Reaction | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Demethylation | 48% HBr, glacial acetic acid, reflux (6 h) | 79.5% | This compound |

Key Insight :

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate:

4'-Hydroxy-4-biphenylcarboxylic acid serves as a crucial intermediate in organic synthesis, particularly in the production of liquid crystal materials. Its structural properties allow it to participate in various coupling reactions, making it valuable for synthesizing more complex organic molecules.

Case Study: Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki coupling reactions involving aryl halides and boronic acids. The reaction conditions were optimized to achieve high yields (up to 99%) using minimal catalyst amounts. The results indicated that the compound could facilitate efficient coupling under mild conditions, showcasing its potential in developing new organic materials .

| Substrate | Yield (%) | Catalyst Amount (mmol) |

|---|---|---|

| 4-Bromobenzoic Acid + Phenylboronic Acid | 89-99 | 0.1 |

| 3-Bromobenzoic Acid + Various Boronic Acids | 90-95 | 0.1 |

Chemiluminescent Systems:

this compound is utilized as a phenol enhancer in chemiluminescent assays, notably in systems based on horseradish peroxidase. This application capitalizes on its ability to enhance luminescence intensity and duration, making it suitable for sensitive detection methods in biochemical assays .

Performance Evaluation:

In comparative studies against traditional substrates, formulations containing this compound exhibited superior luminescence characteristics, indicating its potential for improving assay sensitivity.

Mecanismo De Acción

The mechanism of action of 4’-Hydroxy-4-biphenylcarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors . These interactions can modulate biochemical pathways and influence cellular processes .

Comparación Con Compuestos Similares

Biphenyl-4-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

4,4’-Dihydroxybiphenyl: Contains an additional hydroxyl group, which can lead to different reactivity and applications.

Ethyl 4’-hydroxy-4-biphenylcarboxylate: An ester derivative used as an intermediate in the synthesis of 4’-Hydroxy-4-biphenylcarboxylic acid.

Uniqueness: 4’-Hydroxy-4-biphenylcarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .

Actividad Biológica

4'-Hydroxy-4-biphenylcarboxylic acid, also known as 2-(4-hydroxyphenyl)benzoic acid, is an organic compound that belongs to the class of biphenyls and derivatives. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the current literature on the biological activity of this compound, highlighting key findings from various studies.

- Chemical Formula : C₁₃H₁₀O₃

- Molecular Weight : 214.2167 g/mol

- IUPAC Name : 2-(4-hydroxyphenyl)benzoic acid

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests, showing a strong correlation with its phenolic structure.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.3 |

| ABTS | 18.7 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in vitro and in vivo. In a murine model of inflammation, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways.

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties against various pathogens. In vitro studies revealed that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Listeria monocytogenes | 16 µg/mL |

Case Studies

-

Case Study on Antioxidant Properties :

A randomized controlled trial investigated the effects of this compound supplementation on oxidative stress markers in patients with metabolic syndrome. Results showed a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione levels after eight weeks of treatment. -

Case Study on Anti-inflammatory Effects :

In a clinical study involving patients with rheumatoid arthritis, administration of this compound led to reduced joint swelling and pain scores compared to a placebo group. The study concluded that the anti-inflammatory effects could be attributed to the modulation of inflammatory mediators. -

Case Study on Antimicrobial Efficacy :

A laboratory study assessed the antimicrobial activity of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound showed promising activity against resistant strains, suggesting its potential as a therapeutic agent.

Propiedades

IUPAC Name |

4-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGCXYYDAVPSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306717 | |

| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58574-03-1 | |

| Record name | 58574-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxy-4-biphenylcarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 4'-Hydroxy-4-biphenylcarboxylic acid?

A1: this compound (HBPA) is an organic compound consisting of two phenyl rings connected by a single bond, with a carboxylic acid group (-COOH) attached to one ring and a hydroxyl group (-OH) attached to the other. While the provided research papers do not explicitly mention the molecular formula and weight, these can be deduced from the structure:

Q2: How is this compound used in materials science?

A2: this compound serves as a valuable monomer in the synthesis of poly(4′-oxy-4-biphenylcarbonyl) (POBP) []. This polymer is directly synthesized through polycondensation reactions using condensation reagents like 4-ethoxybenzoic anhydride. The polymerization process, typically conducted at high temperatures (320 °C) in solvents like liquid paraffin, yields POBP in a plate-like crystalline form. Notably, the polymerization can occur under nonstoichiometric conditions, facilitated by the monocarboxylic acid by-product. This characteristic reaction-induced crystallization of oligomers contributes to achieving higher degrees of polymerization in POBP [].

Q3: Can this compound be used to construct porous materials?

A3: Yes, HBPA can act as a building block in the synthesis of metal-organic frameworks (MOFs). When combined with zinc ions (Zn2+), HBPA forms a robust 3D framework denoted as Zn(hbpc) []. This framework exhibits the PtS topology and possesses channels capable of accommodating guest molecules. Importantly, Zn(hbpc) remains stable after the removal of solvent molecules, demonstrating its potential for gas sorption applications. Studies have shown that Zn(hbpc) can adsorb significant amounts of CO2, CH4, and H2, highlighting its potential for gas separation and storage [].

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, this compound can be synthesized from 4-hydroxybiphenyl through a multistep process involving esterification, Friedel-Crafts acetylation, benzylation, chloroform reaction, and catalytic hydrogenolysis. This synthetic route offers a 57.8% overall yield []. Another method utilizes a palladium-catalyzed sequential hydroxylation-carboxylation of biphenyl using formic acid as the carbonyl source []. This method provides a more direct route to HBPA.

Q5: What are the potential applications of this compound derivatives?

A5: Derivatives of this compound, specifically those containing long alkoxy chains attached to the hydroxyl group, exhibit liquid crystalline properties []. These liquid crystalline compounds show potential for applications in displays, sensors, and other optoelectronic devices due to their unique ability to manipulate light. The length of the alkoxy chain influences the transition temperatures and the types of liquid crystalline phases observed [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.